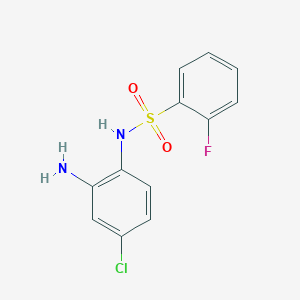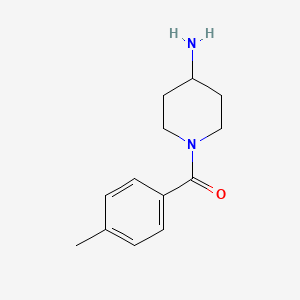
1-(4-Methylbenzoyl)-4-piperidinamine
概要
説明
1-(4-Methylbenzoyl)-4-piperidinamine is an organic compound that belongs to the class of benzoylpiperidines It features a piperidine ring substituted at the 1-position with a 4-methylbenzoyl group
作用機序
Target of Action
The primary target of 1-(4-Methylbenzoyl)-4-piperidinamine is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis II (FAS-II) system, which is essential for the bacteria’s survival and virulence .
Mode of Action
This disruption prevents the bacteria from synthesizing essential fatty acids, leading to inhibited growth and survival .
Biochemical Pathways
The compound affects the FAS-II system, a biochemical pathway responsible for the elongation of fatty acids in Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts this pathway, preventing the formation of long-chain fatty acids that are crucial for the bacteria’s cell wall structure and function .
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] by this compound results in the disruption of the FAS-II system . This disruption prevents the synthesis of essential fatty acids, leading to inhibited growth and survival of Mycobacterium tuberculosis .
生化学分析
Biochemical Properties
1-(4-Methylbenzoyl)-4-piperidinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with specific proteins, such as TRP1, GLU 146, and ASP122, through its -NH group and carbon atoms of the piperidine ring . These interactions contribute to its inhibitory activity against certain bacteria, such as Bacillus cereus . Additionally, the aromatic ring of this compound interacts with HIS 142, and alkyl interactions occur between LEU 135 and the -CH3 group .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human synovial sarcoma cell lines, it has been shown to affect the expression of inflammatory cytokines and matrix metalloproteinase genes . This compound can reduce the expression of genes such as IL-1β, IL-6, and COX-2, thereby impacting cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with enoyl-[acyl-carrier-protein] reductase [NADH], an enzyme involved in fatty acid synthesis . This interaction can inhibit the enzyme’s activity, thereby affecting the metabolic pathways it regulates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under various storage conditions, maintaining more than 70% of its activity after 12 months . Its stability and degradation can vary depending on the specific conditions, such as temperature and light exposure . Long-term effects on cellular function have also been observed, with some studies indicating potential changes in cellular responses over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes hydroxylation and N-dealkylation reactions, which are common metabolic processes for compounds with similar structures . These reactions can affect the metabolic flux and levels of metabolites within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with transport proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by its binding affinity to specific proteins and its solubility properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize to structures involved in metabolic processes, such as the endoplasmic reticulum or mitochondria . This localization can influence its interactions with other biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzoyl)-4-piperidinamine can be synthesized through a multi-step process involving the acylation of piperidine with 4-methylbenzoyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Piperidine} + \text{4-Methylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions: 1-(4-Methylbenzoyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the carbonyl group to an alcohol.
Substitution: The amine group in the piperidine ring can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Methylbenzoic acid or 4-Methylbenzophenone.
Reduction: 4-Methylbenzyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
科学的研究の応用
1-(4-Methylbenzoyl)-4-piperidinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting the central nervous system.
Industry: It is used in the production of polymers and other materials with specific properties.
類似化合物との比較
1-Benzoylpiperidine: Similar structure but lacks the methyl group on the benzoyl ring.
4-Benzylpiperidine: Contains a benzyl group instead of a benzoyl group.
N-benzoylpiperidine: Another benzoylpiperidine derivative with different substituents.
Uniqueness: 1-(4-Methylbenzoyl)-4-piperidinamine is unique due to the presence of the 4-methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15/h2-5,12H,6-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWKONJBHSZRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926259-94-1 | |
| Record name | 1-(4-methylbenzoyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


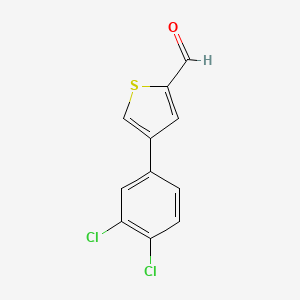
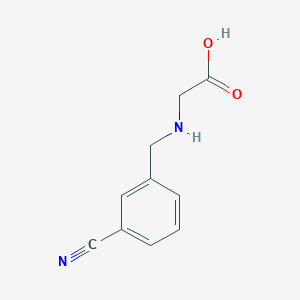
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3306303.png)
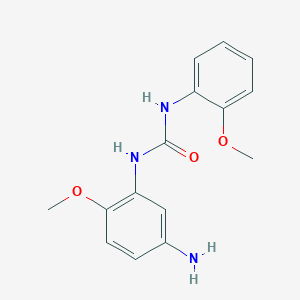
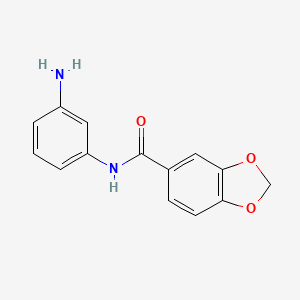
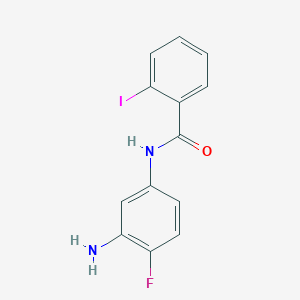
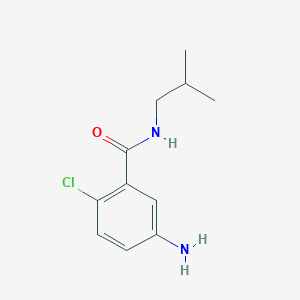

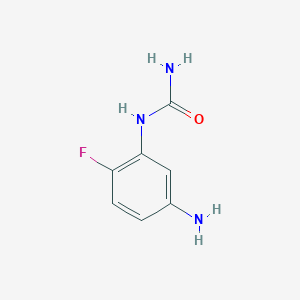
![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)
